4-Cyclohexyl-3-ethylphenol
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Overview
Description
4-Cyclohexyl-3-ethylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cyclohexyl group and an ethyl group attached to the benzene ring, making it a unique derivative of phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclohexyl-3-ethylphenol can be synthesized through various methods, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. One common method involves the alkylation of phenol with cyclohexyl and ethyl groups under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl-3-ethylcyclohexanol.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4-Cyclohexyl-3-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-3-ethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Additionally, the aromatic ring and substituents can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: Another phenolic compound with a hexyl group instead of a cyclohexyl group.
4-Ethylphenol: Lacks the cyclohexyl group, making it less hydrophobic.
4-Cyclohexylphenol: Similar structure but without the ethyl group.
Uniqueness
4-Cyclohexyl-3-ethylphenol is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct chemical and physical properties. These substituents enhance its hydrophobicity and influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-cyclohexyl-3-ethylphenol |
InChI |
InChI=1S/C14H20O/c1-2-11-10-13(15)8-9-14(11)12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3 |
InChI Key |
IHHZFNCMHUFUOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2CCCCC2 |
Origin of Product |
United States |
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